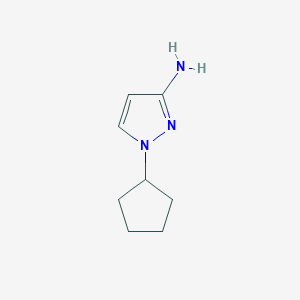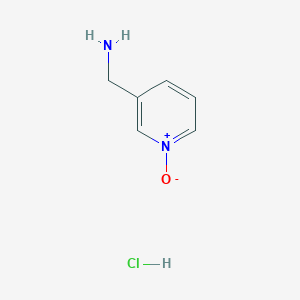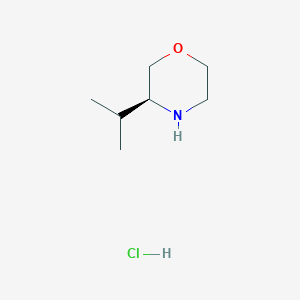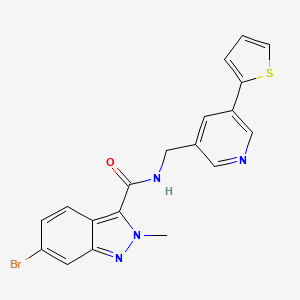
1-cyclopentyl-1H-pyrazol-3-amine
カタログ番号 B2363310
CAS番号:
1006481-35-1
分子量: 151.213
InChIキー: VCDGVQDVEOVWMY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-cyclopentyl-1H-pyrazol-3-amine” is a research chemical with the CAS number 1006481-35-1 . It is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of related compounds involves a sequence of reactions. For instance, the preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentylalkylpropionitrile includes the synthesis of (S) -3-cyclopentyl-3-hydroxypropionitrile (III) and (3R) -3- (4-nitro-1H-pyrazol-1-yl) -cyclopentylpropanenitrile (IV) .Molecular Structure Analysis
The molecular structure of “1-cyclopentyl-1H-pyrazol-3-amine” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-cyclopentyl-1H-pyrazol-3-amine” include a molecular weight of 151.21 .科学的研究の応用
Synthesis of Heterocyclic Ketene Aminals and Drug Discovery
- Researchers Yu, Chen, Hao, Jiang, Yan, and Lin (2013) developed an efficient one-pot synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals. This method is highly efficient, environmentally friendly, and suitable for large-scale synthesis, contributing to drug discovery research (Yu et al., 2013).
Combinatorial Synthesis of Novel Pyrazole Derivatives
- Kanchithalaivan et al. (2013) achieved a one-pot four-component domino synthesis of 1,4-dihydropyrano[2,3-c]pyrazol-6-amines. This synthesis is efficient, requires short reaction time, and does not need chromatographic purification, making it valuable for creating novel pyrazole derivatives (Kanchithalaivan et al., 2013).
Microwave-Assisted Preparation for Various Applications
- Law, Manjunath, Schioldager, and Eagon (2019) developed a microwave-assisted synthetic process for a variety of 1-aryl-1H-pyrazole-5-amines. This method is time and resource-efficient, with applications in pesticides, anti-malarials, and chemotherapeutics (Law et al., 2019).
C-H Amination for Drug Modification
- Wu, Fan, Xue, Yao, and Zhang (2014) achieved an intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, suitable for aminating existing drugs. This method demonstrates the potential for modifying drugs to enhance their properties or create new therapeutic agents (Wu et al., 2014).
Solid-Phase Syntheses of Pyrazoles and Isoxazoles
- Shen, Shu, and Chapman (2000) presented a versatile method for the solid-phase synthesis of highly substituted pyrazoles or isoxazoles. This method is efficient and provides excellent yields, important for the creation of pharmaceuticals and research chemicals (Shen et al., 2000).
Bioactivity Studies of Pyrazole Derivatives
- Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, and Ben Hadda (2020) synthesized and characterized pyrazole derivatives, studying their structure and bioactivity against breast cancer and microbes. This research provides insights into the therapeutic potential of pyrazole derivatives (Titi et al., 2020).
Synthesis of Indole-3-yl Pyrazole Derivatives
- El‐Mekabaty, Mesbah, and Fadda (2017) developed a method for synthesizing functionalized indole-3-yl pyrazole derivatives. This synthesis contributes to the development of pharmaceutical compounds with potential therapeutic interest (El‐Mekabaty et al., 2017).
Inhibition of Amine Oxidases by Pyrazole Derivatives
- Manna, Chimenti, Bolasco, Secci, Bizzarri, Befani, Turini, Mondovì, Alcaro, and Tafi (2002) investigated 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives for their ability to inhibit monoamine oxidases. This research is significant for understanding the mechanism of action of potential therapeutic agents (Manna et al., 2002).
将来の方向性
特性
IUPAC Name |
1-cyclopentylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-8-5-6-11(10-8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDGVQDVEOVWMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-1H-pyrazol-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-(Aminomethyl)pyridine 1-oxide hydrochloride
672324-61-7
(S)-3-Isopropylmorpholine hcl
218595-15-4



![6,6-Dimethyl-2-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-azaspiro[3.3]heptane](/img/structure/B2363229.png)
![(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2363230.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2363232.png)

![3-[(2-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2363236.png)
![N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2363237.png)

![5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol](/img/structure/B2363239.png)
![5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2363245.png)
![N-(3-cyanophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2363247.png)

![(2Z)-N-acetyl-2-[(2,4-difluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2363250.png)